molecular formula C16H16N4O6 B12585562 N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide;nitric acid CAS No. 651006-13-2

N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide;nitric acid

Cat. No.: B12585562
CAS No.: 651006-13-2
M. Wt: 360.32 g/mol
InChI Key: BXFSYPJHTXJIJQ-UHFFFAOYSA-N
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Description

N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide;nitric acid is a chemical compound with a complex structure that includes both an amide and a nitric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide typically involves the reaction of 10-acetyl-7-aminophenoxazin-3-yl with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as magnesium nitrate, to facilitate the formation of the amide bond . The reaction conditions include maintaining a temperature of around 70°C and stirring the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and filtration techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide
  • N-(10-acetyl-7-aminophenoxazin-3-yl)formamide
  • N-(10-acetyl-7-aminophenoxazin-3-yl)propionamide

Uniqueness

N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

651006-13-2

Molecular Formula

C16H16N4O6

Molecular Weight

360.32 g/mol

IUPAC Name

N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide;nitric acid

InChI

InChI=1S/C16H15N3O3.HNO3/c1-9(20)18-12-4-6-14-16(8-12)22-15-7-11(17)3-5-13(15)19(14)10(2)21;2-1(3)4/h3-8H,17H2,1-2H3,(H,18,20);(H,2,3,4)

InChI Key

BXFSYPJHTXJIJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C3=C(O2)C=C(C=C3)N)C(=O)C.[N+](=O)(O)[O-]

Origin of Product

United States

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